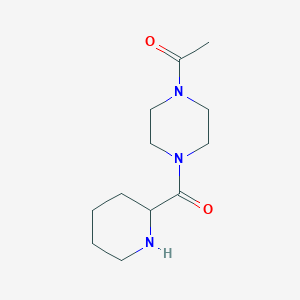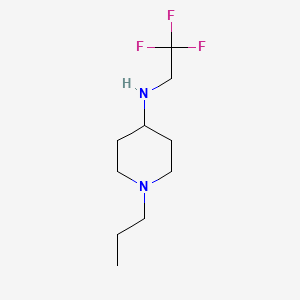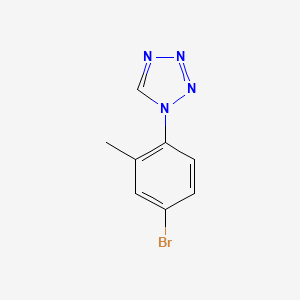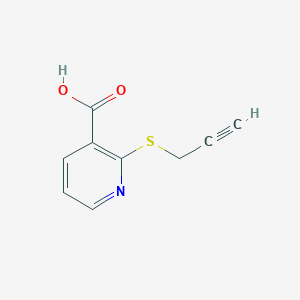![molecular formula C11H15N B1368561 3-[(3-N,N-Dimethylamino)phenyl]-1-propene CAS No. 52276-05-8](/img/structure/B1368561.png)
3-[(3-N,N-Dimethylamino)phenyl]-1-propene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(3-N,N-Dimethylamino)phenyl]-1-propene” seems to be a complex organic compound. It likely contains a propene group attached to a phenyl ring, which in turn is attached to a dimethylamino group12. However, without more specific information or context, it’s difficult to provide a detailed description.
Molecular Structure Analysis
The molecular structure of “3-[(3-N,N-Dimethylamino)phenyl]-1-propene” can’t be determined without more specific information. However, related compounds like “3-(N,N-Dimethylamino)phenylboronic acid” have a molecular formula of C8H12BNO22.
Chemical Reactions Analysis
The specific chemical reactions involving “3-[(3-N,N-Dimethylamino)phenyl]-1-propene” are not available. However, related compounds have been involved in various chemical reactions34.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(3-N,N-Dimethylamino)phenyl]-1-propene” are not available. However, related compounds like “3-(N,N-Dimethylamino)phenylboronic acid” have a molecular weight of 165.00 g/mol2.
Applications De Recherche Scientifique
Rotational Barriers in Related Compounds
Research conducted by Balasubrahmanyam and Radhakrishna (1977) explored the rotational barriers in compounds closely related to 3-[(3-N,N-Dimethylamino)phenyl]-1-propene, specifically focusing on 1-dimethylamino-3-dimethyliminio-2-(para-substituted phenyl)propene perchlorates. They found that the barriers to internal rotation about the C–N bonds in these compounds were not sensitive to the conjugative effects due to changes in the para-substituent. This finding is crucial for understanding the structural and electronic properties of similar compounds (Balasubrahmanyam & Radhakrishna, 1977).
Synthesis and Chemical Reactions
Timokhina et al. (2001) used a compound with structural similarities to 3-[(3-N,N-Dimethylamino)phenyl]-1-propene in the synthesis of oxoimmoniosulfides, showcasing its potential application in creating new compounds through chemical reactions (Timokhina et al., 2001).
Dipole Moments in Related Compounds
The research by Vanbrabant-Govaerts and Huyskens (2010) studied the dipole moments of similar compounds, such as 3-dimethylamino-1-phenyl-2-propene-1-one. They observed significant electronic delocalization, which is critical for understanding the electronic properties of compounds like 3-[(3-N,N-Dimethylamino)phenyl]-1-propene (Vanbrabant-Govaerts & Huyskens, 2010).
Application in Novel Compounds Synthesis
O’Brien, Phillips, and Towers (2002) described the synthesis of N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines, involving a compound structurally similar to 3-[(3-N,N-Dimethylamino)phenyl]-1-propene. This highlights the potential use of these compounds in synthesizing new chemical entities (O’Brien, Phillips, & Towers, 2002).
Metallochromism and Fluorescence Properties
Yoshida et al. (1991) investigated the reaction of 5,8-quinolinedione with 2-[3-(dimethylamino)phenyl]propene, leading to compounds with notable metallochromism and intense fluorescence. This study indicates the potential of 3-[(3-N,N-Dimethylamino)phenyl]-1-propene in developing compounds with unique optical properties (Yoshida et al., 1991).
Safety And Hazards
The safety and hazards associated with “3-[(3-N,N-Dimethylamino)phenyl]-1-propene” are not known. However, related compounds may have various safety considerations1.
Orientations Futures
The future directions for research on “3-[(3-N,N-Dimethylamino)phenyl]-1-propene” are not known. However, related compounds may have various applications in scientific research34.
Please note that this analysis is based on the available data for related compounds, and may not accurately reflect the properties of “3-[(3-N,N-Dimethylamino)phenyl]-1-propene”. For a more accurate analysis, more specific information or context would be needed.
Propriétés
IUPAC Name |
N,N-dimethyl-3-prop-2-enylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-4-6-10-7-5-8-11(9-10)12(2)3/h4-5,7-9H,1,6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIPJOHTVIPPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641210 |
Source


|
| Record name | N,N-Dimethyl-3-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-N,N-Dimethylamino)phenyl]-1-propene | |
CAS RN |
52276-05-8 |
Source


|
| Record name | N,N-Dimethyl-3-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

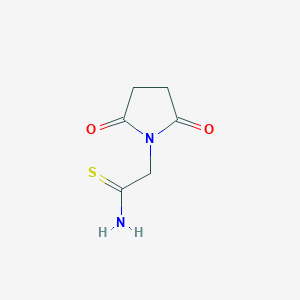
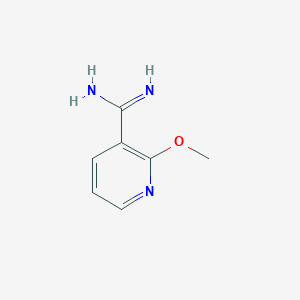
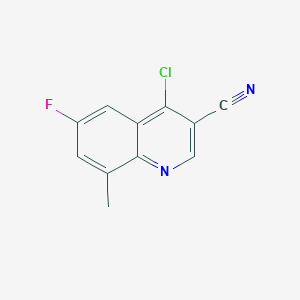
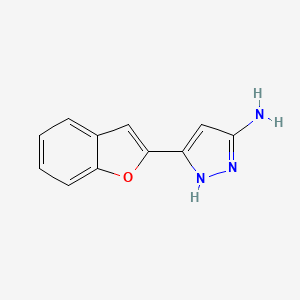
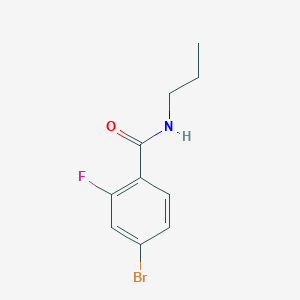
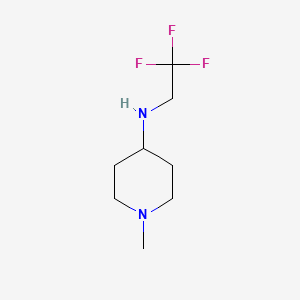
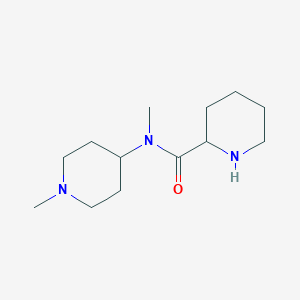
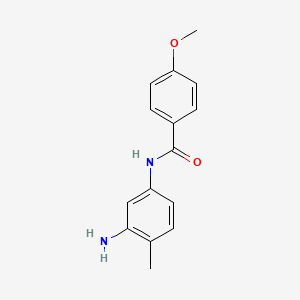
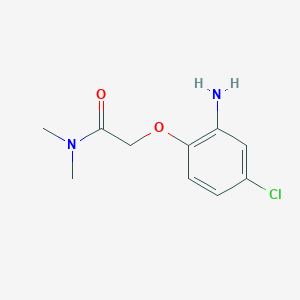
![4-[4-(2,2,2-Trifluoroethoxy)-phenyl]-butan-2-one](/img/structure/B1368495.png)
